7-(4-Imino-4-piperidin-1-yl-butyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring and a purine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved through the reaction of piperidine with appropriate alkylating agents under controlled conditions.
Attachment of the Butyl Chain: The next step involves the introduction of the butyl chain to the piperidine derivative. This is often done using butyl halides in the presence of a base.
Formation of the Purine Core: The purine core is synthesized separately through a series of reactions involving the condensation of appropriate amines and aldehydes.
Coupling Reaction: The final step involves the coupling of the piperidine-butyl derivative with the purine core. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmacology: The compound is investigated for its potential use in treating neurological disorders due to its interaction with neurotransmitter receptors.
Biochemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 7-[4-imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.
Receptor Binding: It binds to neurotransmitter receptors, modulating their activity and influencing neurological functions.
Pathway Modulation: The compound affects various biochemical pathways, including those involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-Imino-4-(morpholin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[4-Imino-4-(pyrrolidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
7-[4-Imino-4-(piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of the piperidine ring enhances its binding affinity to certain molecular targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C16H24N6O2 |
---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
7-(4-imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H24N6O2/c1-19-14-13(15(23)20(2)16(19)24)22(11-18-14)10-6-7-12(17)21-8-4-3-5-9-21/h11,17H,3-10H2,1-2H3 |
InChI Key |
QRCDBSXVIWTNMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=N)N3CCCCC3 |
Origin of Product |
United States |
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